![molecular formula C20H15N3O B5884037 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone CAS No. 6055-75-0](/img/structure/B5884037.png)
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR and has been extensively studied for its potential use in cancer therapy.
作用機序
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
将来の方向性
1. Combination therapy: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. Future studies could focus on the development of combination therapies that include 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone.
2. Drug delivery: The solubility and stability issues associated with 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone could be addressed through the development of new drug delivery systems.
3. New targets: While 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent inhibitor of EGFR, there are other tyrosine kinases that play important roles in cancer biology. Future studies could focus on the development of inhibitors that target these kinases.
4. Personalized medicine: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone could be used as a tool for identifying patients who are likely to respond to EGFR-targeted therapy. Future studies could focus on the development of biomarkers that predict response to 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone.
In conclusion, 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR tyrosine kinase that has potential applications in cancer therapy. Further research is needed to address its limitations and explore new directions for its use in cancer treatment.
合成法
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine, 2-pyridinecarboxaldehyde, and 2-aminobenzamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
科学的研究の応用
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYAEJZGTDVHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356708 |
Source
|
Record name | 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one | |
CAS RN |
6055-75-0 |
Source
|
Record name | 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。